molecular formula C9H9BrN2O B13896197 6-Bromo-4-methoxy-1-methyl-1H-indazole

6-Bromo-4-methoxy-1-methyl-1H-indazole

Cat. No.: B13896197
M. Wt: 241.08 g/mol
InChI Key: DGKFWSUHSMBZER-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxy-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and a methyl group at the 1st position on the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxy-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriately substituted hydrazines with ortho-substituted benzaldehydes. For instance, the reaction of 4-methoxy-2-bromoacetophenone with methylhydrazine under acidic conditions can yield the desired indazole derivative .

Another method involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring. This method typically involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by cyclization under oxidative conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxy-1-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methoxy-1-methyl-1H-indazole is unique due to the presence of both the bromine and methoxy groups, which can enhance its reactivity and binding affinity in various applications. The combination of these substituents can result in distinct chemical and biological properties compared to other indazole derivatives .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-4-methoxy-1-methylindazole

InChI

InChI=1S/C9H9BrN2O/c1-12-8-3-6(10)4-9(13-2)7(8)5-11-12/h3-5H,1-2H3

InChI Key

DGKFWSUHSMBZER-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)Br)OC

Origin of Product

United States

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